Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride
Overview
Description
“Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride” likely contains an aminomethyl group and a methyl ester group . The aminomethyl group can be described as a methyl group substituted by an amino group −NH2 . The methyl ester group is a common functional group in organic chemistry, consisting of a carbonyl adjacent to an ether group .
Molecular Structure Analysis
The molecular structure of this compound would likely include a backbone of the butanoate ester, with an aminomethyl group attached to the second carbon and an ethyl group attached to the second carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound could not be found in the available resources .Scientific Research Applications
Biosynthesis in Fruits
Methyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride and its related compounds play a significant role in the biosynthesis of esters contributing to fruit aroma. In a study by Rowan et al. (1996), the biosynthetic origins and conversions of related esters in apples were explored using deuterium-labeled substrates, highlighting their importance in fruit aroma characteristics (Rowan et al., 1996).
In Vitro Cytotoxicity Studies
In the field of medicinal chemistry, compounds like this compound have been studied for their potential as anticancer drugs. Basu Baul et al. (2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes for their cytotoxic effects against various human tumor cell lines (Basu Baul et al., 2009).
Wine Aroma and Flavor
The compound and its derivatives are also significant in the study of wine aroma and flavor. Gammacurta et al. (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, providing insights into its role in wine's sensory profile (Gammacurta et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(aminomethyl)-2-ethylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-8(5-2,6-9)7(10)11-3;/h4-6,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUNUUJNPRDFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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